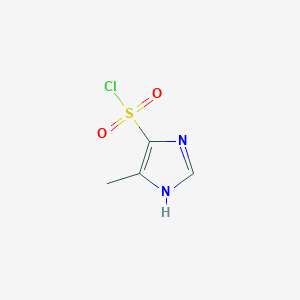
5-methyl-1H-imidazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1H-imidazole-4-sulfonyl chloride: is a chemical compound with the molecular formula C4H5ClN2O2S and a molecular weight of 180.61 g/mol . It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its reactivity due to the presence of both sulfonyl chloride and imidazole moieties, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-methyl-1H-imidazole-4-sulfonyl chloride typically involves the chlorination of 5-methyl-1H-imidazole-4-sulfonic acid. One common method includes the reaction of 5-methyl-1H-imidazole-4-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-methyl-1H-imidazole-4-sulfonic acid+SOCl2→5-methyl-1H-imidazole-4-sulfonyl chloride+SO2+HCl
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-methyl-1H-imidazole-4-sulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation Products: Oxidation of the imidazole ring can lead to the formation of imidazole N-oxides.
Applications De Recherche Scientifique
Chemistry:
5-methyl-1H-imidazole-4-sulfonyl chloride is widely used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of sulfonamide-based drugs and other bioactive molecules.
Biology and Medicine:
In medicinal chemistry, this compound is utilized in the synthesis of pharmaceutical intermediates. It is particularly valuable in the development of enzyme inhibitors and receptor antagonists.
Industry:
In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-methyl-1H-imidazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in the synthesis of various bioactive compounds.
Comparaison Avec Des Composés Similaires
- 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
- 1-methyl-1H-imidazole-4-sulfonyl chloride
- 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride
Comparison:
5-methyl-1H-imidazole-4-sulfonyl chloride is unique due to the presence of a methyl group at the 5-position of the imidazole ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Compared to its analogs, such as 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, the methyl group provides different steric and electronic properties, which can be advantageous in specific synthetic applications .
Propriétés
IUPAC Name |
5-methyl-1H-imidazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-3-4(7-2-6-3)10(5,8)9/h2H,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHNMPGYUKTZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
![[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/structure/B6602158.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)


![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)


